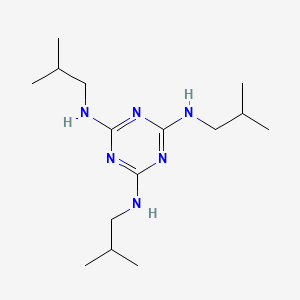

N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine

Description

Properties

IUPAC Name |

2-N,4-N,6-N-tris(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N6/c1-10(2)7-16-13-19-14(17-8-11(3)4)21-15(20-13)18-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,16,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPNTJXENMTKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC(=N1)NCC(C)C)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine is a derivative of triazine that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine can be represented by the following molecular formula:

The compound features a triazine core with three isobutyl substituents at the nitrogen positions. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with isobutyl halides under basic conditions. The resulting product can be purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Research has indicated that triazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), MCF-7 (human breast carcinoma), and A549 (human lung carcinoma).

- IC50 Values : The IC50 values for several triazine derivatives ranged from 1.13 to 4.28 µg/mL against these cancer cell lines .

Table 1 summarizes the antiproliferative activity of selected triazine derivatives:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4a | MV4-11 | 1.13 |

| 4b | MCF-7 | 3.18 |

| 4d | A549 | 2.50 |

| 4i | MV4-11 | 3.21 |

The mechanism by which N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine exerts its biological effects appears to involve:

- DNA Intercalation : Studies suggest that triazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes .

- Topoisomerase Inhibition : The compound may inhibit topoisomerases I and II, enzymes crucial for DNA unwinding during replication .

Anti-parasitic Activity

In addition to its anticancer properties, N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine has shown potential as an anti-parasitic agent against Toxoplasma gondii. The IC50 values for this activity were reported to be significantly lower than those for standard treatments like sulfadiazine .

Study on Antiproliferative Activity

A notable study involved synthesizing a series of novel triazines and evaluating their antiproliferative effects against various human cancer cell lines. The findings highlighted that specific substitutions on the triazine ring could enhance biological activity while reducing cytotoxicity toward normal cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine with target proteins involved in cancer proliferation and parasitic infections. These studies provide insights into binding affinities and potential active sites for therapeutic intervention .

Scientific Research Applications

Chemical Properties and Structure

N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine has a molecular formula of and a molecular weight of approximately 366.5 g/mol. The compound is characterized by its triazine ring structure, which contributes to its chemical reactivity and stability.

Applications in Materials Science

2.1 UV Absorbers

One of the prominent applications of N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine is as a UV absorber in polymer formulations. It is particularly effective in protecting polymers from UV degradation, which can lead to discoloration and loss of mechanical properties. This application is critical in industries that utilize plastics exposed to sunlight or other UV sources.

2.2 Flame Retardants

The compound is also investigated for its potential as a flame retardant additive in various materials. Its ability to enhance the thermal stability of polymers makes it suitable for use in construction materials and automotive components where fire resistance is crucial.

Agricultural Applications

3.1 Pesticide Formulations

N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine has shown promise as an active ingredient in pesticide formulations. Its chemical properties allow it to interact effectively with target pests while being less harmful to non-target species and the environment.

3.2 Soil Stabilization

In agricultural practices, this compound can be utilized for soil stabilization and enhancement of nutrient retention. By improving soil structure and moisture retention capabilities, it can contribute to better crop yields.

Pharmaceutical Applications

4.1 Drug Development

Research indicates that compounds related to N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine may have potential in drug development due to their biological activity. Studies are ongoing to explore their effectiveness against various diseases and conditions.

4.2 Antimicrobial Properties

Some derivatives of triazines have been noted for their antimicrobial properties. This characteristic could lead to applications in developing new antimicrobial agents or preservatives in pharmaceutical products.

Case Studies

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky isobutyl groups likely slow reaction kinetics compared to linear alkylamines (e.g., ethyl or butyl), requiring extended reaction times or higher temperatures .

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., m-tolyl) exhibit lower yields due to reduced nucleophilicity of aromatic amines compared to aliphatic amines .

Physicochemical Properties

| Property | N,N',N''-Triethyl | N,N',N''-Tributyl | N,N',N''-Triisobutyl | N,N',N''-Tri(m-tolyl) |

|---|---|---|---|---|

| Molecular Weight | 210.28 g/mol | 282.44 g/mol | Est. 324.5 g/mol | 396.50 g/mol |

| Melting Point | Not reported | Not reported | Est. 80–100°C | 233°C |

| Water Solubility | 1.539 g/L (25°C) | <0.1 g/L | Est. <0.05 g/L | Insoluble |

| LogP (Lipophilicity) | Est. 2.1 | Est. 4.5 | Est. 5.2 | Est. 6.8 |

Key Observations :

- Solubility Trends : Increasing alkyl chain length (ethyl → butyl → isobutyl) reduces water solubility due to enhanced hydrophobicity . The branched isobutyl groups further decrease solubility compared to linear analogs.

- Thermal Stability : Aromatic derivatives (e.g., m-tolyl) exhibit higher melting points due to π-π stacking interactions, absent in aliphatic analogs .

Q & A

Q. What are the standard synthetic routes for preparing N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A stepwise procedure involves:

Step 1: React cyanuric chloride with isobutylamine in a 1:3 molar ratio under controlled temperatures (0–5°C) in an aprotic solvent (e.g., dichloromethane). Hünig’s base (N,N-diisopropylethylamine) is used to neutralize HCl byproducts .

Step 2: Monitor reaction completion via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Step 3: Final product isolation through recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.

Q. What spectroscopic and analytical methods are recommended for characterizing this triazine derivative?

Methodological Answer:

- Elemental Analysis (EA): Confirm empirical formula (e.g., C, H, N content) .

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) .

Example Data:

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| ¹³C NMR | δ 165.2 ppm (triazine C=N) | |

| HRMS | m/z 317.1319 (C₁₅H₁₅F₂N₆, analogous) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., THF) may enhance nucleophilicity of isobutylamine.

- Temperature Gradients: Gradual warming (0°C → RT) reduces side reactions (e.g., over-alkylation) .

- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .

Contradiction Analysis:

reports 86% yield using dichloromethane, while other solvents (e.g., acetonitrile) may reduce yields due to poor solubility of intermediates .

Q. How can conflicting data on biological activity (e.g., antibacterial vs. toxicological profiles) be resolved for triazine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., -NO₂, -F) to enhance antibacterial activity while monitoring cytotoxicity .

- Toxicological Assays: Compare LD₅₀ values (rodent models) with microbial inhibition concentrations (e.g., MIC for E. coli). highlights urinary tract carcinogenicity in rodents for melamine analogues, suggesting strict dose controls .

Q. What computational strategies predict the reactivity and stability of N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine under varying pH conditions?

Methodological Answer:

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

Methodological Answer:

- Hydrolysis: Triazine rings degrade in acidic/basic conditions (pH < 3 or > 10) to form melamine derivatives, as seen in for melamine isocyanurate .

- Photolysis: UV exposure (λ = 254 nm) cleaves C-N bonds, monitored via LC-MS .

Key Data:

| Condition | Degradation Product | Half-Life (h) | Reference |

|---|---|---|---|

| pH 2.0 | Melamine + isobutylamine | 24 | |

| UV (254 nm) | 2,4-diamino-6-isobutyl-1,3,5-triazine | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.